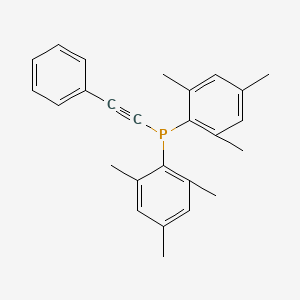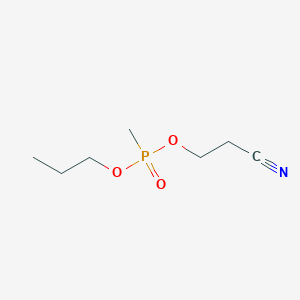
2-Cyanoethyl propyl methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanoethyl propyl methylphosphonate is an organophosphorus compound that features a phosphonate group bonded to a cyanoethyl and a propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl propyl methylphosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, trimethyl phosphite can react with 2-cyanoethyl bromide under controlled conditions to yield the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyanoethyl propyl methylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Substitution: The cyanoethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can hydrolyze to form phosphonic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Substitution: Various substituted phosphonates.
Hydrolysis: Phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyanoethyl propyl methylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Cyanoethyl propyl methylphosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate groups, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipropyl {[(2-cyanoethyl)(propyl)amino]methyl}phosphonate: Similar structure but with an additional amino group.
Phosphonic acids: Compounds with similar phosphonate groups but different alkyl or aryl substituents
Uniqueness
2-Cyanoethyl propyl methylphosphonate is unique due to its specific combination of cyanoethyl and propyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
58264-10-1 |
|---|---|
Molekularformel |
C7H14NO3P |
Molekulargewicht |
191.16 g/mol |
IUPAC-Name |
3-[methyl(propoxy)phosphoryl]oxypropanenitrile |
InChI |
InChI=1S/C7H14NO3P/c1-3-6-10-12(2,9)11-7-4-5-8/h3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
BSQPECKMPGLWJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(C)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Dimethyl-3-[(methylsulfanyl)methoxy]octa-1,6-diene](/img/structure/B14605685.png)
![Benzeneacetic acid, 2-[(3,4-dichlorophenyl)thio]-](/img/structure/B14605702.png)
![3a,6a-Dimethyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B14605713.png)
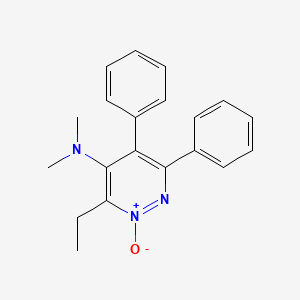
![Bis[4-(diethylamino)phenyl]phosphinic acid](/img/structure/B14605719.png)
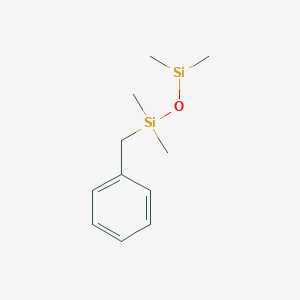
methanone](/img/structure/B14605735.png)
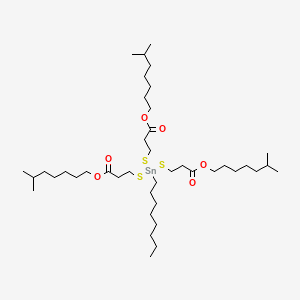
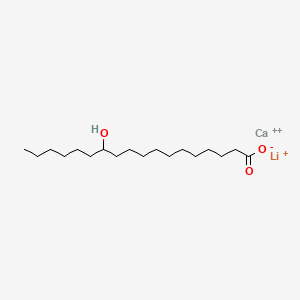
![N-[4-(2-Chlorobenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14605745.png)
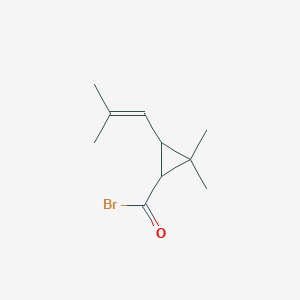
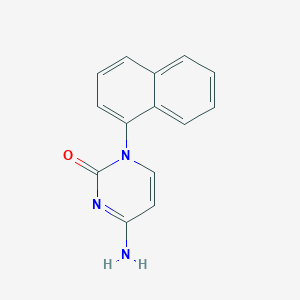
![1-[3,5-Dichloro-4-(ethylamino)phenyl]ethan-1-one](/img/structure/B14605773.png)
